molecular formula C16H13BrClN3O5 B5874634 N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No. B5874634
M. Wt: 442.6 g/mol
InChI Key: XCBMRCPATVKEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as BCAONE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCAONE is a derivative of ethanimidamide and is synthesized using specific chemical methods.

Mechanism of Action

The mechanism of action of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves the inhibition of specific enzymes and proteins that are essential for cancer cell growth and survival. N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are involved in the regulation of gene expression and protein folding, respectively. Inhibition of these enzymes and proteins leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been shown to have several biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide in lab experiments is its specificity for cancer cells. N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. This specificity makes N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide a potential candidate for cancer therapy. However, one of the limitations of using N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide in lab experiments is its complex synthesis method and limited availability.

Future Directions

There are several future directions for the study of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide. One potential direction is the development of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide derivatives with improved potency and specificity for cancer cells. Another direction is the investigation of the potential of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide as a cancer therapy in animal models and clinical trials. Additionally, the study of the mechanism of action of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide and its effects on cellular signaling pathways could provide insights into the development of new cancer therapies.

Synthesis Methods

N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is synthesized using a specific chemical method that involves the reaction of 2-bromo-4-chlorophenol with acetic anhydride, followed by the addition of 4-nitroaniline and ethanimidamide. This reaction results in the formation of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide as a yellow solid. The synthesis of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a complex process that requires specific conditions and expertise in organic chemistry.

Scientific Research Applications

N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been extensively studied for its potential applications in scientific research. One of the main applications of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is in the field of cancer research. N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is due to the ability of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O5/c17-13-8-11(18)3-6-14(13)25-9-16(22)26-20-15(19)7-10-1-4-12(5-2-10)21(23)24/h1-6,8H,7,9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBMRCPATVKEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOC(=O)COC2=C(C=C(C=C2)Cl)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Br)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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